2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Overview
Description
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H8FNS and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Biological Activity
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes findings from various studies to elucidate its biological activity, structure-activity relationships (SAR), and implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a fluorinated ethylamine backbone attached to a thiophene ring, which contributes to its unique properties. The synthesis typically involves the reaction of thiophene derivatives with fluorinated amines, allowing for the introduction of the fluorine atom at the second carbon position of the ethylamine chain.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study evaluated various derivatives against A549, HeLa, and MCF-7 cell lines, revealing that modifications with electron-withdrawing groups like fluorine enhance inhibitory activity. The compound's IC50 values were found to be in the micromolar range, indicating moderate potency against these cancer cell lines .
Antiparasitic Activity
Another notable biological activity is its potential against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally related to this compound were screened in high-throughput assays, yielding several analogues with IC50 values below 3.6 μM that were non-toxic to mammalian cells. This suggests a promising therapeutic window for antiparasitic applications .
Agonistic Activity on TAAR1
The compound has also been investigated for its agonistic effects on trace amine-associated receptor 1 (TAAR1), which is implicated in various neuropsychiatric disorders. In vivo tests showed that related compounds could significantly influence locomotor activity in rodent models, indicating potential applications in treating conditions such as schizophrenia .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
Studies indicate that single substitutions on the thiophene or ethylamine moieties significantly affect the compound's ability to inhibit target enzymes or receptors, emphasizing the importance of careful structural modifications during drug design.
Case Studies
- Antitumor Efficacy : A series of analogues including this compound were tested against multiple cancer cell lines. The results indicated that compounds with a fluorine atom exhibited improved IC50 values compared to their non-fluorinated counterparts, suggesting that fluorination is a beneficial modification for enhancing antitumor activity .
- Antiparasitic Screening : In a phenotypic screening involving over 700,000 compounds, derivatives of this compound demonstrated selective inhibition against T. brucei, with some analogues achieving IC50 values below 100 nM, highlighting their potential as leads for new antiparasitic drugs .
- Neuropharmacological Studies : Compounds related to this compound were evaluated for their effects on TAAR1. Notably, one analogue showed an EC50 of 4.0 nM in BRET-based assays, indicating strong agonistic properties that could be leveraged for therapeutic interventions in psychiatric disorders .
Properties
IUPAC Name |
2-fluoro-2-thiophen-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNS/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNJYYTWJPKECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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